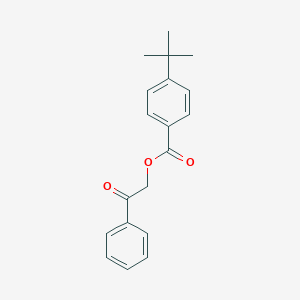
2-Oxo-2-phenylethyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 4-tert-butylbenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is a widely used anesthetic because of its fast onset of action, long duration of activity, and low toxicity.
Mecanismo De Acción
2-Oxo-2-phenylethyl 4-tert-butylbenzoate works by blocking the transmission of nerve impulses, which results in a loss of sensation in the area where it is applied. It does this by inhibiting the function of voltage-gated sodium channels in the nerve membrane.
Efectos Bioquímicos Y Fisiológicos
2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been found to have minimal systemic effects when used as a local anesthetic. However, it can cause local irritation and allergic reactions in some individuals. In rare cases, it can cause methemoglobinemia, a condition where the blood is unable to transport oxygen effectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxo-2-phenylethyl 4-tert-butylbenzoate is commonly used in laboratory experiments as a local anesthetic for animals. It is preferred over other anesthetics because of its fast onset of action, long duration of activity, and low toxicity. However, it is important to note that the use of any anesthetic can potentially affect experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-Oxo-2-phenylethyl 4-tert-butylbenzoate. One area of interest is the development of new formulations that can improve the delivery and duration of activity of the drug. Another area of interest is the investigation of the mechanism of action of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and its effects on nerve function. Additionally, there is a need for further research on the potential systemic effects of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and its safety profile in different populations.
Métodos De Síntesis
2-Oxo-2-phenylethyl 4-tert-butylbenzoate can be synthesized through the esterification of p-aminobenzoic acid with 2-oxo-2-phenylethyl alcohol. The resulting product is then treated with tert-butyl chloride to obtain 2-Oxo-2-phenylethyl 4-tert-butylbenzoate.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as creams and gels. 2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been found to be effective in reducing pain and discomfort associated with various medical procedures.
Propiedades
Número CAS |
63370-06-9 |
|---|---|
Nombre del producto |
2-Oxo-2-phenylethyl 4-tert-butylbenzoate |
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
phenacyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Clave InChI |
NIXSOSYCLZNKAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
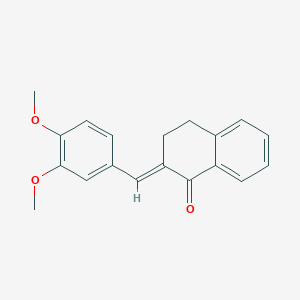
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
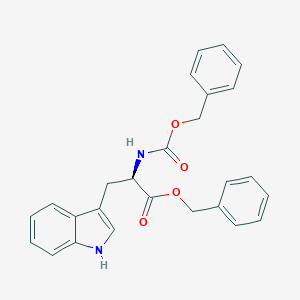

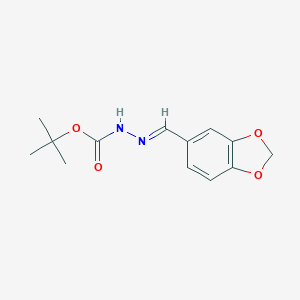
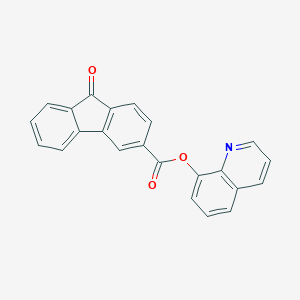
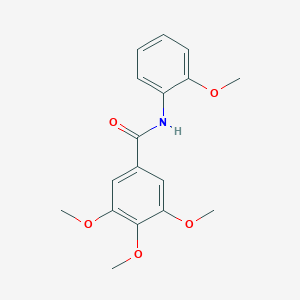
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
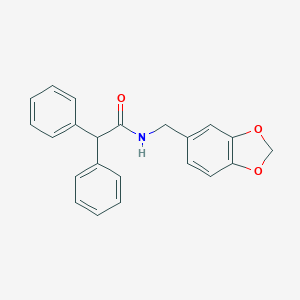
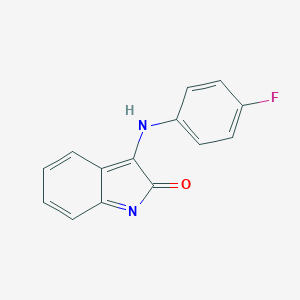
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)